

Cdk8-IN-1: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity

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Compound of Interest

Compound Name: Cdk8-IN-1

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This technical guide provides an in-depth overview of the target profile and kinase selectivity of **Cdk8-IN-1**, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document details the quantitative biochemical and cellular data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. The information presented herein is primarily focused on the well-characterized compound CCT251545, a representative example of a **Cdk8-IN-1** inhibitor.

Target Profile and Kinase Selectivity

Cdk8-IN-1 (exemplified by CCT251545) is a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19.^{[1][2]} Its potent activity against these targets translates to the modulation of key signaling pathways implicated in cancer, such as the Wnt/ β -catenin and STAT1 signaling pathways.^{[1][2]}

Biochemical Potency and Binding Affinity

The inhibitory activity and binding affinity of **Cdk8-IN-1** have been quantified through various biochemical assays. The following tables summarize the key quantitative data for CCT251545.

Table 1: Biochemical Potency of CCT251545 against CDK8 and CDK19

Target	Assay Type	IC50 (nM)
CDK8	Reporter Displacement Assay	7
CDK19	Reporter Displacement Assay	6

Data sourced from The Chemical Probes Portal.[3]

Table 2: Binding Affinity and Kinetics of CCT251545

Target	Method	Kd (nM)
CDK8/cyclin C	Reporter Displacement Assay	36
CDK19/cyclin C	Reporter Displacement Assay	102

Data derived from studies on the 3,4,5-trisubstituted pyridine series, including CCT251545.

Kinase Selectivity Profile

CCT251545 exhibits remarkable selectivity for CDK8 and CDK19 over a broad range of other kinases. A screening against 291 other kinases showed over 100-fold selectivity.[1][2]

Table 3: Kinase Selectivity of CCT251545

Kinase	Inhibition at 1 μ M (%)	IC50 (μ M)
GSK3 α	-	0.462
GSK3 β	-	0.690
Other CDKs (1-7, 9)	No significant inhibition	>10

Data from supplementary tables associated with the primary publication on CCT251545. Weak inhibition of GSK3 α/β was observed, but with significantly lower potency compared to CDK8/19.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **Cdk8-IN-1**.

Biochemical Kinase Assay: Reporter Displacement Assay

This assay measures the binding affinity and kinetics of an inhibitor by monitoring the displacement of a fluorescently labeled reporter probe from the kinase's ATP binding site.^[1]

Protocol:

- Assay Principle: The assay is based on the competitive displacement of a reporter probe that selectively targets the ATP binding site of CDK8 or CDK19, leading to a quantifiable loss of an optical signal.^[1]
- Reagents:
 - Purified full-length CDK8/cyclin C or CDK19/cyclin C complex.
 - Reporter probe specific for the CDK8/19 ATP binding site.
 - Assay buffer.
 - Test inhibitor (**Cdk8-IN-1**) at various concentrations.
- Procedure:
 1. Incubate the kinase and reporter probe to allow for binding and signal generation.
 2. Add serial dilutions of the test inhibitor.
 3. Monitor the decrease in the optical signal over time as the reporter probe is displaced.
 4. Calculate IC₅₀ values and kinetic parameters (K_d, k_{on}, k_{off}) from the resulting data.^[1]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[4][5]

Protocol:

- Cell Culture and Treatment:

1. Culture a suitable cell line (e.g., SW620 human colorectal cancer cells) to a sufficient density.[1]
2. Treat the cells with the test inhibitor (**Cdk8-IN-1**) or vehicle control (DMSO) for a specified time (e.g., 2 hours).[1]

- Thermal Challenge:

1. Aliquot the cell lysates into PCR tubes.
2. Heat the samples across a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.[6] A non-heated sample serves as a control.[1]

- Protein Extraction and Analysis:

1. Lyse the cells to release the soluble proteins.
2. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
3. Quantify the amount of soluble target protein (CDK8 or CDK19) remaining at each temperature using a detection method such as a bead-based ELISA or Western blotting.[1]

- Data Analysis:

1. Plot the amount of soluble protein as a function of temperature to generate a melting curve.
2. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Cell-Based Assay: STAT1 Phosphorylation

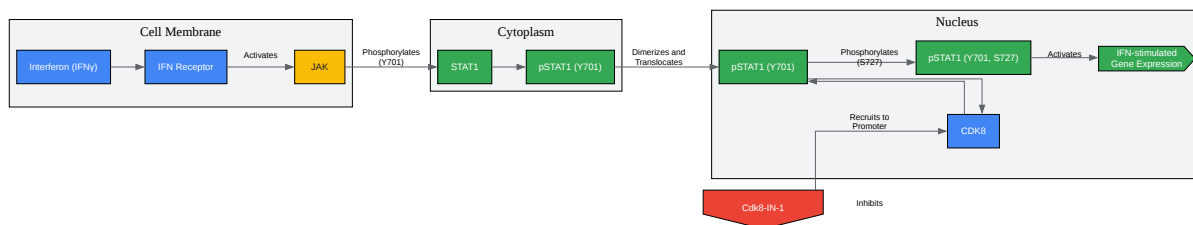
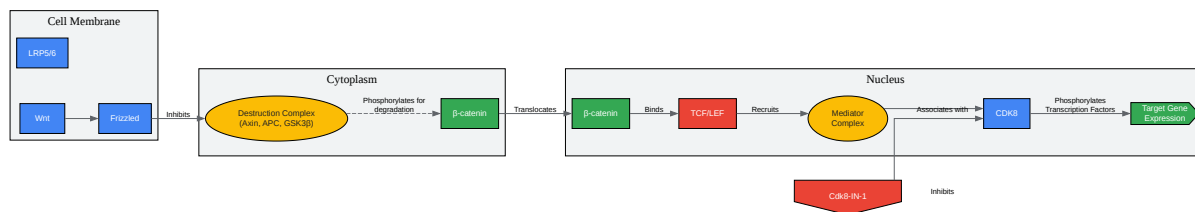
This assay measures the ability of **Cdk8-IN-1** to inhibit the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.^{[7][8][9]}

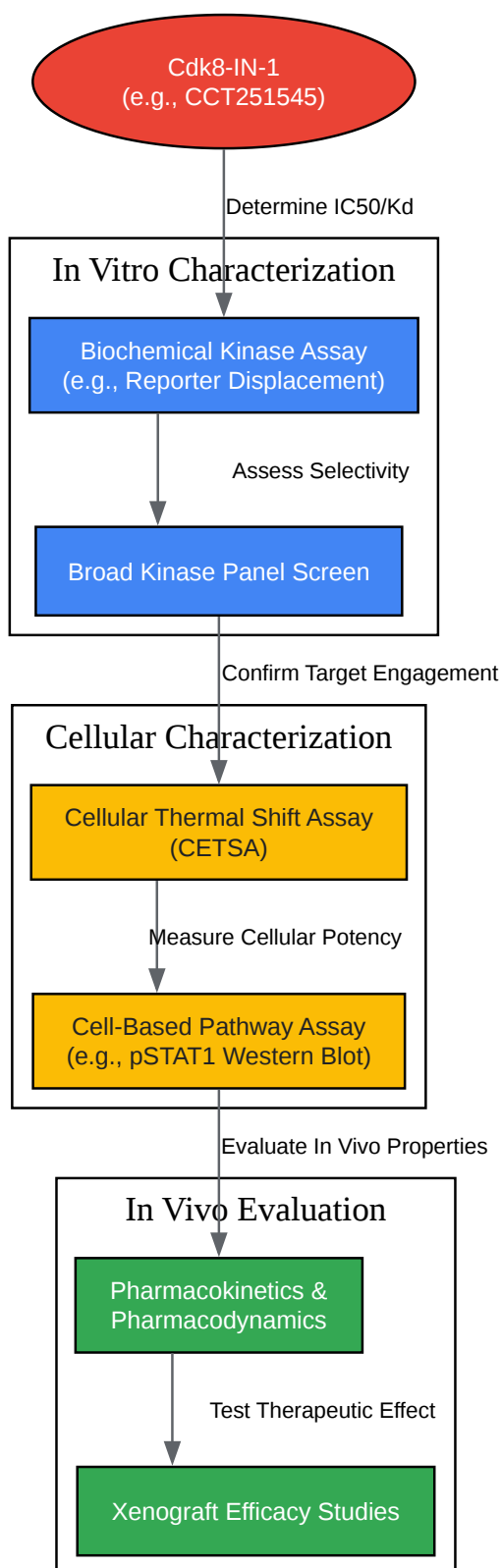
Protocol:

- Cell Culture and Stimulation:
 1. Culture a relevant cell line (e.g., a cell line responsive to interferon-gamma).
 2. Pre-treat the cells with various concentrations of **Cdk8-IN-1**.
 3. Stimulate the cells with an appropriate agonist (e.g., interferon-gamma) to induce STAT1 phosphorylation.
- Protein Extraction and Detection:
 1. Lyse the cells and collect the total protein.
 2. Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).
 3. Probe the membrane with antibodies specific for phosphorylated STAT1 (Ser727) and total STAT1.
- Data Analysis:
 1. Quantify the band intensities for phosphorylated and total STAT1.
 2. Determine the concentration-dependent inhibition of STAT1 phosphorylation by **Cdk8-IN-1** and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK8 and a typical experimental workflow for characterizing a CDK8 inhibitor.





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